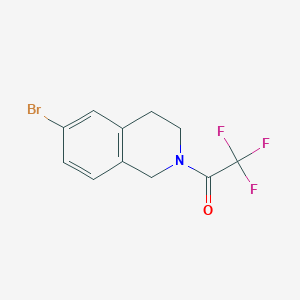

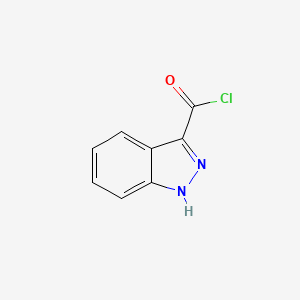

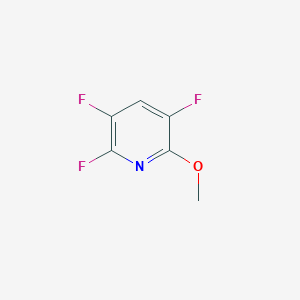

![molecular formula C13H21NO3 B1344869 2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid CAS No. 1142215-23-3](/img/structure/B1344869.png)

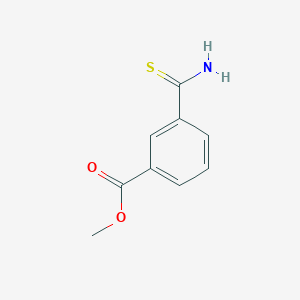

2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid, also known as DMCP, is a cyclic carboxylic acid that is found in various natural and synthetic sources. It is an important intermediate in the synthesis of various compounds and is widely used in the pharmaceutical and other industries. DMCP is an important component of many pharmaceuticals, such as antibiotics and antifungal agents, as well as in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis and Bioactivity

Cyclopropanecarboxylic acid derivatives, including structures similar to 2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid, have been utilized as leading compounds due to their biological activity. For instance, studies have synthesized new thiourea derivatives showing excellent herbicidal and fungicidal activities (L. Tian et al., 2009).

Electrolysis and Chemical Transformations

The electrolysis of related cyclopropanecarboxylate compounds has led to the discovery of novel chemical transformations and products. These studies provide insights into the chemical behavior of cyclopropanecarboxylic acid derivatives under various conditions, contributing to the development of new synthetic routes (T. D. Binns et al., 1968).

Ring Opening and Enlargement

Research on cyclopropene carboxylic acids, closely related to the target compound, has explored the mechanisms of ring opening and enlargement. These findings are crucial for understanding the reactivity of cyclopropanecarboxylic acid derivatives and developing synthetic strategies for complex organic molecules (E. Schmitz et al., 1985).

Conformationally Rigid Analogs Synthesis

Studies have focused on synthesizing conformationally rigid analogs of related compounds, aiming to explore their structural and functional properties. This research contributes to the development of novel compounds with potential applications in medicinal chemistry and material science (V. Kubyshkin et al., 2009).

Insecticidal Activity and Pheromone Synthesis

Derivatives of cyclopropanecarboxylic acid, similar to the compound , have been identified as key structures in natural pyrethroids and insect pheromones. Research in this area has led to the development of synthetic insecticides and the elucidation of insect communication mechanisms (J. Tabata et al., 2017).

properties

IUPAC Name |

2,2-dimethyl-3-(4-methylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-8-4-6-14(7-5-8)11(15)9-10(12(16)17)13(9,2)3/h8-10H,4-7H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBUOOLBRZNYSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2C(C2(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.